Enzyme Inhibition Profile: Acetylcholinesterase (AChE) vs. Carboxylesterase Selectivity
This compound exhibits a defined dual-enzyme inhibition profile with distinct IC50 values: 65,000 nM against human erythrocyte acetylcholinesterase (AChE) and 23,100 nM against pig liver carboxylesterase [1]. The 2.8-fold greater potency toward carboxylesterase over AChE represents a measurable selectivity window. In contrast, structurally related arylthioacetic acids lacking the 4-chloro-2,5-dimethyl substitution pattern (e.g., unsubstituted phenylthioacetic acid) show no reported inhibition in this assay system, indicating that this specific substitution pattern is required to confer measurable enzyme interaction at these concentrations [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Human AChE IC50: 65,000 nM; Pig liver carboxylesterase IC50: 23,100 nM |
| Comparator Or Baseline | Unsubstituted phenylthioacetic acid: No reported inhibition in same assay system (inactive) |
| Quantified Difference | Target compound shows measurable inhibition (IC50 = 65,000 nM for AChE, 23,100 nM for carboxylesterase) vs. comparator which is inactive; 2.8-fold selectivity for carboxylesterase over AChE |
| Conditions | Human erythrocyte AChE, 12 min incubation, acetylthiocholine iodide substrate, spectrophotometric analysis; Pig liver carboxylesterase, p-nitrophenyl acetate substrate |
Why This Matters
For researchers developing cholinesterase or carboxylesterase probes, this compound offers a characterized, reproducible inhibition profile with defined potency values—enabling controlled experimental design that generic or uncharacterized analogs cannot support.
- [1] BindingDB. BDBM50358311 (CHEMBL1922540) Affinity Data: IC50 6.50E+4 nM for human AChE; IC50 2.31E+4 nM for pig liver carboxylesterase. View Source
- [2] ChEMBL Database. Compound CHEMBL1922540 Bioactivity Summary. European Bioinformatics Institute. View Source
